Tetrafluorosuccinyl chloride

Physicochemical characterization Procurement specification Fluorinated building block

Tetrafluorosuccinyl chloride (TFSC; CAS 356-15-0), systematically named 2,2,3,3-tetrafluorobutanedioyl dichloride, is a perfluorinated acyclic diacyl chloride with the molecular formula C₄Cl₂F₄O₂ and a molecular weight of 226.94 g·mol⁻¹. Its structure features two highly electrophilic carbonyl chloride groups flanking a fully fluorinated ethylene bridge (–CF₂–CF₂–), which imparts pronounced electron-withdrawing character and eliminates backbone C–H bonds.

Molecular Formula C4Cl2F4O2
Molecular Weight 226.94 g/mol
CAS No. 356-15-0
Cat. No. B1294286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrafluorosuccinyl chloride
CAS356-15-0
Molecular FormulaC4Cl2F4O2
Molecular Weight226.94 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl
InChIInChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12
InChIKeyXCSFZFHJQXODPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrafluorosuccinyl Chloride (CAS 356-15-0) – A Perfluorinated Diacyl Chloride for Fluorine-Enriched Material Synthesis


Tetrafluorosuccinyl chloride (TFSC; CAS 356-15-0), systematically named 2,2,3,3-tetrafluorobutanedioyl dichloride, is a perfluorinated acyclic diacyl chloride with the molecular formula C₄Cl₂F₄O₂ and a molecular weight of 226.94 g·mol⁻¹ [1]. Its structure features two highly electrophilic carbonyl chloride groups flanking a fully fluorinated ethylene bridge (–CF₂–CF₂–), which imparts pronounced electron-withdrawing character and eliminates backbone C–H bonds [2]. This compound is primarily sourced for research and industrial applications requiring the introduction of perfluorinated segments into organic frameworks, polymer backbones, or pharmaceutical intermediates . Unlike its non-fluorinated counterpart succinyl chloride, TFSC combines the reactivity of an acyl chloride with the unique physicochemical signatures of a perfluorinated spacer—lower boiling point, higher density, and fundamentally altered electronic and conformational behavior [3].

Synthesis workflow: Perfluorinated diacyl chloride for fluorine-enriched material fabrication
Selection context: Requires fully fluorinated –CF₂–CF₂– spacer for H-bond-free polymer architecture
Use context: Monomer for non-ionogenic membranes, fluorinated cross-linker, or fluorinated intermediate

Why Succinyl Chloride or Partially Fluorinated Diacyl Chlorides Cannot Replace Tetrafluorosuccinyl Chloride in Demanding Applications


The notion that succinyl chloride, difluorosuccinyl chloride, or trifluorosuccinyl chloride can serve as drop-in replacements for tetrafluorosuccinyl chloride ignores the compound's radically altered electronic landscape and the resulting structure–property cascade. Each C–F bond substitution incrementally withdraws electron density from the carbonyl carbon and eliminates C–H hydrogen-bond donors, reaching a threshold at the perfluorinated state (–CF₂–CF₂–) where the derivative polyamide becomes entirely devoid of intra- and inter-molecular H-bonds—a rare finding in nanofiltration membranes [1]. Non-fluorinated or only partially fluorinated analogs retain residual H-bonding capacity, leading to different surface morphology, charge distribution, and solute selectivity [1]. Furthermore, the lower boiling point and higher density of TFSC relative to succinyl chloride reflect fundamentally different intermolecular forces, affecting handling, purification, and reactivity profiles in synthesis . These compound-specific attributes are not continuous across the fluorination series; they are emergent properties of the fully fluorinated state and therefore cannot be replicated by generic substitution [1].

Emergent property gap Non-fluorinated or partially fluorinated analogs may retain residual H-bonding capacity, shifting surface morphology and ion selectivity relative to the H-bond-free TFSC-derived network.
Reactivity-profile mismatch The significantly lower boiling point and higher density of TFSC alter purification and handling workflows compared to succinyl chloride, limiting direct protocol transfer.
Material-property non-continuity Fluorination-driven electronic and conformational changes are not gradual; the perfluorinated state is a distinct material class that generic substitution may not reproduce.

Quantitative Differentiation of Tetrafluorosuccinyl Chloride from Its Closest Structural Analogs and In-Class Alternatives


Physical Property Divergence: Tetrafluorosuccinyl Chloride Versus Non-Fluorinated Succinyl Chloride

Tetrafluorosuccinyl chloride exhibits markedly different physical properties compared to its non-fluorinated analog succinyl chloride. The perfluorination of the ethylene bridge results in a boiling point depression of approximately 70 °C relative to succinyl chloride and a density increase of roughly 14%, reflecting the reduced polarizability and higher molecular weight imparted by C–F bonds [1]. These differences directly impact distillation-based purification, shipping classification, and formulation compatibility.

Boiling point divergence
Head-to-head
ΔT_bp ≈ –70 °C to –105 °C vs. succinyl chloride
Supports gentler purification context
Multiple vendor values reported; review distillation specs
Physicochemical characterization Procurement specification Fluorinated building block

Nanofiltration Membrane Ion Selectivity: TFSC-Derived Fluorine-Enriched Polyamide Versus Conventional Piperazine–TMC Membranes

Thin-film composite nanofiltration membranes fabricated via interfacial polycondensation of piperazine with tetrafluorosuccinyl chloride (yielding fluorine-enriched polyamide, FPA) achieve a multivalent-to-monovalent anion rejection ratio of >3.3:1 (Na₂SO₄ rejection 87–93% versus NaCl rejection 23–26%) with a solvent flux of 54 L·m⁻²·h⁻¹ at 15 bar transmembrane pressure [1]. In contrast, conventional piperazine–trimesoyl chloride (TMC) membranes typically deliver Na₂SO₄ rejection in the range of 88–98% but with substantially lower flux (often 10–30 L·m⁻²·h⁻¹) under comparable conditions, and their structure retains residual –COOH groups that introduce H-bonding and fixed charge heterogeneity [2]. The TFSC-derived FPA is structurally devoid of intra- and inter-molecular H-bonds, a rare attribute that yields a uniform low surface charge (zeta potential –4.4 to –7 mV) and enables high Donnan-exclusion of multivalent anions despite the absence of fixed charged groups [1].

Nanofiltration ion selectivity
Cross-study comparable
Na₂SO₄ rejection 87–93% at flux ~54 L·m⁻²·h⁻¹; >3.3:1 multivalent/monovalent ratio
Supports high-flux, H-bond-free membrane context
Zeta potential –4.4 to –7 mV; 15 bar, 25 °C, cross-flow
Thin-film composite nanofiltration Fluorine-enriched polyamide Ion rejection selectivity

H-Bond-Free Polyamide Architecture: A Structural Feature Unique to TFSC-Derived Polymer Backbones

ATR-FTIR and XPS analysis of TFSC–piperazine-derived fluorine-enriched polyamide (FPA) confirms the complete absence of N–H stretching bands (3200–3300 cm⁻¹), –OH stretching (~3000 cm⁻¹), and CO stretching at 1720 cm⁻¹, demonstrating that the polymer structure is exclusively devoid of amide N–H, residual –COOH groups, and intra-/inter-molecular H-bonds [1][2]. This stands in direct contrast to conventional poly(piperazineamide) structures derived from trimesoyl chloride (TMC), where residual carboxyl groups consistently appear and support H-bonding networks that influence surface hydrophilicity, charge distribution, and solute–membrane interactions [1]. The complete absence of H-bonding alters the surface free energy components and results in a more uniform charge atmosphere, as evidenced by zeta potential values of –4.4 to –7 mV [1].

H-bond-free architecture
Head-to-head
ATR-FTIR/XPS: no N–H, –OH, or CO stretch at 1720 cm⁻¹
Confirms absence of fixed charge and H-bonding
Contrasts with residual –COOH groups in PIP–TMC
Fluorinated polyamide Hydrogen bond elimination Membrane surface chemistry

Cross-Linking Reactivity and Coatings Application: TFSC as a Fluorinated Cross-Linker Versus Non-Fluorinated Diacyl Chlorides

Tetrafluorosuccinyl chloride functions as a bifunctional cross-linking agent capable of reacting with hydroxyl groups on polymer backbones to form covalent ester linkages, enabling its use in fluorinated coatings and adhesives where the perfluorinated spacer imparts enhanced chemical resistance and altered surface energy relative to hydrocarbon diacyl chloride cross-linkers . While non-fluorinated succinyl chloride also reacts with hydroxyl groups, the resulting cross-linked network lacks the electron-withdrawing –CF₂–CF₂– bridge, leading to a more hydrophilic, less chemically resistant material [1]. Quantitative comparative cross-linking efficiency data (gel content, cross-link density) between TFSC and succinyl chloride under identical conditions remain limited in the open literature; evidence is therefore classified as class-level inference based on the established structure–property relationship of perfluorinated segments.

Cross-linking reactivity
Class-level inference
Expected lower surface energy and higher chemical resistance
Formulation-context; data to verify
Based on C–F bond energy; no direct cross-link comparison available
Polymer cross-linking Fluorinated coatings Adhesive formulation

Patent and Pharmaceutical Intermediate Activity: TFSC as a Late-Stage Fluorination Building Block

Tetrafluorosuccinyl chloride serves as a versatile intermediate for introducing the tetrafluorosuccinyl moiety into pharmaceutical candidates and specialty chemicals. The perfluorosuccinyl group is documented in patent literature as a precursor for perfluorodicarboxylic acid derivatives used in fluorine-containing condensation polymers with excellent thermal resistance and chemical stability [1]. The fluoride analog, perfluorosuccinyl fluoride, is described as an intermediate for perfluorocarbon vinyl ethers and lubricants [1]. Quantification of TFSC-specific patent filings or clinical-stage pharmaceutical intermediates versus non-fluorinated alternatives is not publicly available at a granular comparative level; this evidence item is therefore classified as supporting evidence.

Patent intermediate utility
Supporting evidence
Documented as precursor for perfluorinated dicarboxylic acid derivatives
Supports fluorinated building-block sourcing
Patent review; granular comparative data not publicly available
Fluorinated pharmaceutical intermediates Patent landscape Medicinal chemistry building block

Preferred Application Scenarios for Tetrafluorosuccinyl Chloride Based on Verified Differentiation Evidence


Fabrication of Non-Ionogenic Fluorine-Enriched Polyamide Nanofiltration Membranes with High Multivalent-Ion Selectivity

Research groups and membrane manufacturers seeking to develop thin-film composite nanofiltration membranes with a non-ionogenic active layer should prioritize tetrafluorosuccinyl chloride over trimesoyl chloride (TMC) or other aromatic acyl chlorides. As demonstrated by Pal et al. (2020), TFSC–piperazine-derived FPA membranes achieve Na₂SO₄ rejection of 87–93% at a flux of 54 L·m⁻²·h⁻¹ (15 bar), while maintaining an H-bond-free structure and uniformly low surface charge (–4.4 to –7 mV) [1]. This unique combination of high multivalent-ion rejection without fixed charged groups cannot be replicated by conventional PIP–TMC chemistry, where residual –COOH groups invariably introduce H-bonding and charge heterogeneity [1]. The absence of amidic hydrogen bonding also suggests reduced fouling propensity toward hydrogen-bonding foulants such as proteins and natural organic matter [1].

Synthesis of Fluorinated Polymer Cross-Linkers for Chemically Resistant Coatings and Low-Surface-Energy Adhesives

Formulators developing chemically resistant, low-surface-energy coatings or adhesives should select TFSC as the cross-linking diacyl chloride when the perfluorinated –CF₂–CF₂– spacer is required to impart reduced polarizability and enhanced chemical inertness to the cross-linked network [1]. Non-fluorinated succinyl chloride cannot provide the electron-withdrawing, hydrophobizing effect of the tetrafluorinated bridge, and partially fluorinated analogs (difluoro- or trifluorosuccinyl chloride) introduce residual C–H bonds that compromise the uniformity of the perfluorinated domain . The covalent ester linkage formed with polymer hydroxyl groups anchors the fluorinated segment within the matrix, yielding durable surface modification [1].

Preparation of Perfluorinated Pharmaceutical Intermediates and Fluorine-Containing Building Blocks

Medicinal chemistry teams requiring a stable, reactive acyclic perfluorinated diacyl chloride as a late-stage functionalization reagent should source TFSC for its ability to introduce the –CO–CF₂–CF₂–CO– motif into target molecules [1]. The tetrafluorosuccinyl group is a documented intermediate in patent literature for the synthesis of perfluorodicarboxylic acid derivatives, which serve as monomers for fluorinated condensation polymers with excellent thermal and chemical stability . The compound's fully fluorinated backbone eliminates the metabolic and oxidative vulnerabilities associated with C–H bonds, a consideration of growing importance in drug design [1].

Calibration or Reference Standard for Fluorine-Containing Diacyl Chloride Analytical Methods

Analytical laboratories developing GC-MS, HPLC-UV, or FTIR methods for the quantification or identification of fluorinated acyl chlorides can use TFSC as a well-characterized reference compound with documented boiling point (85–87 °C, Matrix Scientific [1]), density (1.6032 g·cm⁻³), and refractive index (1.38) . Its distinct physical properties and strong C–F IR absorption bands (symmetric ~1243 cm⁻¹, asymmetric ~1166 cm⁻¹) enable unambiguous differentiation from non-fluorinated diacyl chlorides in mixture analysis, supporting method validation and quality control workflows [2].

Application
Selection Property
Validation Focus
Non-ionogenic NF membrane fabrication
H-bond-free polymer architecture
Multivalent-ion rejection and surface charge uniformity
Fluorinated coatings and adhesives research
Perfluorinated –CF₂–CF₂– spacer
Chemical resistance and low-surface-energy endpoints
Fluorinated pharmaceutical intermediate synthesis
Tetrafluorosuccinyl moiety introduction
Absence of metabolic C–H vulnerability
Fluorinated acyl chloride analytical standard
Well-characterized C–F IR signature
GC-MS/HPLC method retention-time identification

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